Thermal Stability and Volatility: Boiling Point and Flash Point Comparison of N-Octylbenzenesulfonamide versus N-Butylbenzenesulfonamide
N-octylbenzenesulfonamide exhibits substantially lower volatility and higher thermal stability than the commercially prevalent shorter-chain analog N-butylbenzenesulfonamide (BBSA, CAS 3622-84-2) . The boiling point of N-octylbenzenesulfonamide (384°C at 760 mmHg) exceeds that of BBSA (314°C) by 70°C . Similarly, the flash point of the octyl derivative (186°C) is significantly higher than the flash point of BBSA (>230°F/110°C), providing a wider safe processing window for high-temperature polyamide compounding .
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 384°C |
| Comparator Or Baseline | N-Butylbenzenesulfonamide (BBSA): 314°C |
| Quantified Difference | Δ = +70°C |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
The 70°C higher boiling point reduces plasticizer volatilization loss during high-temperature polyamide extrusion and molding, thereby improving process consistency and reducing the need for compensatory over-addition.
